molecular formula C11H11BrO4 B8134705 Methyl 4-bromo-3-(oxetan-3-yloxy)benzoate

Methyl 4-bromo-3-(oxetan-3-yloxy)benzoate

Cat. No.: B8134705
M. Wt: 287.11 g/mol
InChI Key: JVWKGZWCOBPFRN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(oxetan-3-yloxy)benzoate (CAS: 2090964-98-8) is a substituted benzoate ester with the molecular formula C₁₁H₁₁BrO₄ and a molecular weight of 287.12 g/mol . The compound features a bromine atom at the para position (C4) of the benzene ring and an oxetan-3-yloxy group at the meta position (C3). The oxetan moiety, a strained four-membered cyclic ether, introduces unique steric and electronic properties, making this compound valuable in medicinal chemistry and asymmetric synthesis. It is typically synthesized via nucleophilic substitution or coupling reactions, with purification achieved through column chromatography (e.g., hexane/ethyl acetate systems) .

Properties

IUPAC Name

methyl 4-bromo-3-(oxetan-3-yloxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-14-11(13)7-2-3-9(12)10(4-7)16-8-5-15-6-8/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWKGZWCOBPFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)OC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-(oxetan-3-yloxy)benzoate typically involves the following steps:

    Oxetane Ring Formation: The oxetane ring can be introduced through nucleophilic substitution reactions, where an appropriate oxetane derivative reacts with the brominated benzoate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(oxetan-3-yloxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base.

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-3-(oxetan-3-yloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-(oxetan-3-yloxy)benzoate involves its interaction with specific molecular targets. The bromine atom and oxetane ring play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. Additionally, the oxetane ring can undergo ring-opening reactions, further contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features Reference
Methyl 4-bromo-3-(oxetan-3-yloxy)benzoate C₁₁H₁₁BrO₄ 287.12 Br (C4), oxetan-3-yloxy (C3) Cyclic ether, high polarity
Methyl 4-bromo-3-(bromomethyl)benzoate C₉H₈Br₂O₂ 307.97 Br (C4), bromomethyl (C3) Highly reactive, dual bromine sites
Methyl 4-bromo-3-(methoxymethyl)benzoate C₁₀H₁₁BrO₃ 259.10 Br (C4), methoxymethyl (C3) Linear ether, lower steric hindrance
Methyl 3-(oxetan-3-yloxy)-4-methylbenzoate C₁₂H₁₃BrO₄ Not reported CH₃ (C4), oxetan-3-yloxy (C3) Methyl vs. bromine substituent effects
Methyl benzoate C₈H₈O₂ 136.15 - Simple alkyl benzoate, low complexity
Key Observations:
  • Electronic Effects : The electron-withdrawing bromine atom at C4 in the target compound enhances electrophilic aromatic substitution reactivity compared to methyl or methoxy substituents in analogs like Methyl 3-(oxetan-3-yloxy)-4-methylbenzoate .
  • Reactivity : Methyl 4-bromo-3-(bromomethyl)benzoate (C₉H₈Br₂O₂) exhibits dual bromine sites, making it a versatile intermediate for further functionalization, albeit with higher toxicity risks .

Physical and Chemical Properties

Property This compound Methyl 4-bromo-3-(bromomethyl)benzoate Methyl benzoate
Polarity High (cyclic ether) Moderate (bromine substituents) Low
Solubility Soluble in DCM, THF Soluble in DCM, less in polar solvents Soluble in EtOH
Thermal Stability Stable up to 200°C Decomposes at ~150°C Stable to 250°C
Hazard Profile Low irritation risk Severe skin/eye irritation Generally safe
  • Polarity and Solubility: The oxetan ring increases polarity, enhancing solubility in dichloromethane (DCM) and tetrahydrofuran (THF) compared to non-cyclic analogs .
  • Thermal Stability : The strained oxetan ring may reduce thermal stability relative to simpler benzoates like methyl benzoate .

Biological Activity

Methyl 4-bromo-3-(oxetan-3-yloxy)benzoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, an ester functional group, and an oxetane ring. Its molecular formula is C10H9BrO3C_{10}H_{9}BrO_{3}, and it has a molecular weight of 273.08 g/mol.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Interaction with Biological Targets : The compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
  • Hydrogen Bonding : The presence of the oxetane ring allows for potential hydrogen bonding, which can enhance binding affinity to biological targets.
  • Metabolic Transformation : The ester group can undergo hydrolysis, releasing active metabolites that may exert biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus12100
P. aeruginosa10100

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have shown that it can reduce pro-inflammatory cytokines in cell cultures, indicating potential therapeutic applications in inflammatory diseases.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α250150
IL-6300180

Case Studies

  • Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The results showed significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for drug development.
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to the control group. This suggests its potential application in treating inflammatory disorders.

Applications in Research and Industry

This compound is being explored for various applications:

  • Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for developing new therapeutic agents.
  • Material Science : Due to its unique chemical structure, it may be utilized in synthesizing advanced materials with specific properties.

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